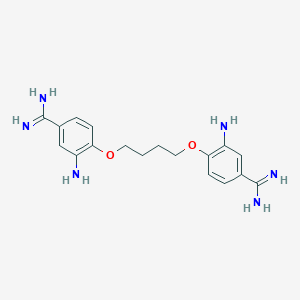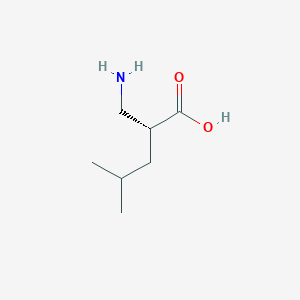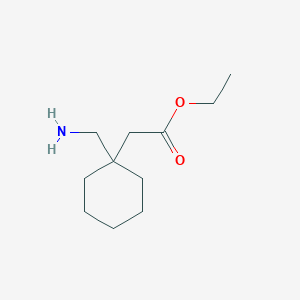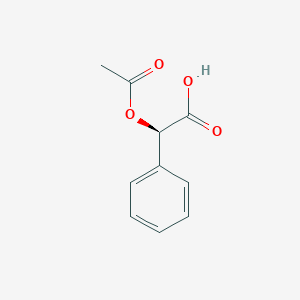
2-(4-Methylphenyl)propionamide
Übersicht
Beschreibung
2-(4-Methylphenyl)propionamide, also known as 4-Methyl-2-phenylbutyramide or 4-Methyl-2-phenylbutanamide, is a chemical compound that belongs to the class of amides. It has been studied for its various properties and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
2-(4-Methylphenyl)propionamide derivatives have shown promising results in anti-inflammatory applications. For instance, N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, when condensed with various active hydrogen-containing compounds, demonstrated potent anti-inflammatory activity, particularly the compounds with pyrrolidine, phthalimide, and hydrazine (Rajasekaran, Sivakumar, & Jayakar, 1999).
Pesticide Chemistry
In the field of agriculture and pesticide chemistry, this compound has been studied for its interactions with other chemicals. A study on the combination of different herbicides revealed the formation of an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, indicating complex chemical interactions in soil environments (Bartha, 1969).
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound has been utilized for β-arylation processes. A study demonstrated the arylation at the β-methyl position of a 2,2-disubstituted propionamide with organozinc reagents, highlighting the potential for creating complex organic compounds (Shang, Ilies, Matsumoto, & Nakamura, 2013).
Structural Studies
The compound's structure has been examined for its interaction with other substances. X-ray structures and computational studies have been conducted to understand the properties and potential applications of various cathinones, including this compound derivatives (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antimicrobial Research
Research has also explored the antimicrobial potential of this compound derivatives. Microwave-assisted synthesis of certain derivatives exhibited selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSHKNFXKQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)






![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)